molecular formula C8H10N2O3S B2403989 4-(Methylsulfonyl)benzohydrazide CAS No. 53554-94-2

4-(Methylsulfonyl)benzohydrazide

Cat. No.: B2403989
CAS No.: 53554-94-2
M. Wt: 214.24
InChI Key: QAKUWIZIFUAMIV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylsulfonyl)benzohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfonyl group enhances its solubility and stability, making it a valuable compound in various research and industrial applications .

Biological Activity

4-(Methylsulfonyl)benzohydrazide, a compound characterized by its unique methylsulfonyl and hydrazide functional groups, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.

This compound (chemical formula: C8_{8}H10_{10}N2_{2}O2_{2}S) can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate in methanol. This synthesis yields a compound that exhibits enhanced solubility and reactivity due to the presence of the methylsulfonyl group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, acting as either an inhibitor or an activator of various enzymes. This dual functionality is influenced by the compound's structural characteristics and the presence of functional groups.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated potent antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with zones of inhibition (ZI) ranging from 17-20 mm. In contrast, moderate antifungal activity was noted against Candida albicans and Aspergillus niger .

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic potential. In animal models, particularly alloxan-induced diabetic rats, it exhibited a notable reduction in blood glucose levels. Compounds derived from this compound showed hypoglycemic effects comparable to standard antidiabetic drugs like insulin . For instance, one derivative demonstrated a blood glucose lowering activity of 67.95%, indicating significant therapeutic potential in diabetes management .

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives based on this compound. A series of synthesized hydrazones incorporating this scaffold were tested against 59 cancer cell lines, revealing that certain derivatives exhibited high cytotoxic effects. Notably, one compound achieved a mean growth inhibition (GI50_{50}) of 0.26 µM, demonstrating its potency as a potential anticancer agent . Additionally, some derivatives showed selective inhibition against cyclooxygenase-2 (COX-2), a target implicated in cancer progression .

Research Findings and Case Studies

Study Biological Activity Findings
Study on Antimicrobial ActivityAntibacterial and AntifungalSignificant activity against E. coli (ZI: 17-20 mm), moderate against fungi
Antidiabetic StudyBlood Glucose ReductionCompound showed 67.95% reduction in diabetic rats compared to insulin
Antitumor Activity EvaluationCytotoxicity Against Cancer CellsCompound exhibited GI50_{50} of 0.26 µM across multiple cancer lines

Properties

IUPAC Name

4-methylsulfonylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-14(12,13)7-4-2-6(3-5-7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKUWIZIFUAMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53554-94-2
Record name 4-(methylsulfonyl)benzohydrazide
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